molecular formula C18H17Cl2N3O B2557164 N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide CAS No. 696600-07-4

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B2557164
CAS No.: 696600-07-4
M. Wt: 362.25
InChI Key: BJKLTQLXVKRTIO-UHFFFAOYSA-N
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Description

N-{2-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a benzimidazole-derived acetamide compound characterized by a 2,6-dichlorobenzyl substituent and an ethyl-acetamide side chain. The benzimidazole core is known for its role in pharmaceuticals (e.g., antifungals, antivirals), and the 2,6-dichlorophenyl group may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)21-10-9-18-22-16-7-2-3-8-17(16)23(18)11-13-14(19)5-4-6-15(13)20/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKLTQLXVKRTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: The benzimidazole core is then alkylated with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the 2,6-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide
  • Key Features : Shares the benzimidazole core and 2,6-dichlorophenyl group but includes a sulfanyl (-S-) bridge and hydrazide moiety.
  • Implications: The sulfanyl group may enhance metal coordination or redox activity, while the hydrazide could facilitate hydrogen bonding.
N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide
  • Key Features : Contains a benzimidazole ring but substitutes the 2,6-dichlorobenzyl group with a methoxyethyl chain and methyl-acetamide.

Dichlorophenyl-Substituted Acetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Features : Substitutes the benzimidazole with a pyrazolyl ring and uses a 3,4-dichlorophenyl group.
  • Implications : The 3,4-dichloro substitution vs. 2,6-dichloro alters steric and electronic properties, affecting molecular conformation. Crystallography reveals dihedral angles (54.8°–77.5°) between aromatic rings, influencing binding interactions. Such compounds are studied for coordination chemistry and antibiotic design due to structural mimicry of benzylpenicillin .

Chloroacetamide Herbicides

Alachlor and Pretilachlor
  • Key Features : Simple acetamides with chloro and alkyl/aryl substituents (e.g., 2,6-diethylphenyl in alachlor).
  • Implications: These herbicides lack the benzimidazole ring but share the acetamide functional group.

Structural and Functional Analysis

Substituent Effects

  • 2,6-Dichlorobenzyl vs. In contrast, herbicides like alachlor use bulkier alkyl groups (e.g., diethylphenyl) for soil persistence .
  • Benzimidazole vs. Heterocyclic Cores :

    • Benzimidazole’s fused bicyclic structure enables π-π stacking and hydrogen bonding, advantageous in medicinal chemistry. Pyrazolyl () or thienyl () cores offer distinct electronic profiles.

Pharmacological Potential

  • The target compound’s benzimidazole and dichlorobenzyl groups align with antifungal/antiviral agents (e.g., albendazole), suggesting possible antiparasitic or kinase-inhibitory activity.
  • Hydrazide-containing analogs () may exhibit chelation properties, useful in metalloenzyme inhibition.

Data Table: Key Comparative Features

Compound Name (Example) Core Structure Key Substituents Potential Applications Reference
N-{2-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide Benzimidazole 2,6-Dichlorobenzyl, ethyl-acetamide Medicinal chemistry (hypothesized)
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(2,6-dichlorophenyl)methylene]acetohydrazide Benzimidazole Sulfanyl, hydrazide, 2,6-dichlorophenyl Catalysis/therapeutics (research)
Alachlor Acetamide 2,6-Diethylphenyl, methoxymethyl Herbicide
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazolyl 3,4-Dichlorophenyl, acetamide Antibiotic/coordination chemistry

Biological Activity

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a synthetic compound belonging to the benzimidazole class, characterized by its complex structure that includes a benzimidazole core and a 2,6-dichlorobenzyl substituent. This compound has garnered interest due to its diverse biological activities, including potential therapeutic applications in various fields such as oncology and antimicrobial treatment.

Structural Characteristics

The molecular formula of this compound is C22H22Cl2N3OC_{22}H_{22}Cl_2N_3O, with a molecular weight of approximately 410.3 g/mol. Its structure facilitates interactions with biological macromolecules, which is crucial for its biological activity.

Property Details
Molecular FormulaC22H22Cl2N3O
Molecular Weight410.3 g/mol
Structural FeaturesBenzimidazole core, dichlorobenzyl substituent
Potential ApplicationsAntimicrobial, anticancer

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various microorganisms. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that the compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, outperforming standard antibiotics in some cases .
    Microorganism Inhibition Zone (mm)
    E. coli20
    S. aureus25
    C. albicans15
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the modulation of apoptotic pathways .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Binding : Studies suggest that it could bind to specific receptors on cell membranes, triggering signaling pathways that lead to cell death or growth inhibition.

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